molecular formula C9H11NO3 B13731074 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide CAS No. 301666-87-5

3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide

Cat. No.: B13731074
CAS No.: 301666-87-5
M. Wt: 181.19 g/mol
InChI Key: ZPXIZRCAMSAMRU-UHFFFAOYSA-N
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Description

3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide is a heterocyclic organic compound with the molecular formula C9H11NO3. It is known for its unique structure, which includes a pyridine ring substituted with a methyl group at the 3-position, a carboxylic acid ethyl ester at the 4-position, and an N-oxide functional group. This compound is primarily used in research and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide typically involves the oxidation of 3-Methylpyridine-4-carboxylic acid ethyl ester. The oxidation can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with nucleophiles and electrophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine: Lacks the carboxylic acid ethyl ester and N-oxide groups.

    4-Carboxy-3-methylpyridine: Lacks the ethyl ester and N-oxide groups.

    3-Methylpyridine-4-carboxylic acid ethyl ester: Lacks the N-oxide group.

Uniqueness

3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide is unique due to the presence of both the carboxylic acid ethyl ester and N-oxide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for research and industrial applications .

Properties

CAS No.

301666-87-5

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 3-methyl-1-oxidopyridin-1-ium-4-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-9(11)8-4-5-10(12)6-7(8)2/h4-6H,3H2,1-2H3

InChI Key

ZPXIZRCAMSAMRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=[N+](C=C1)[O-])C

Origin of Product

United States

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